12-SAHSA

Description

Properties

IUPAC Name |

12-octadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUIHIKPUYHKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273122 | |

| Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51350-61-9 | |

| Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51350-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-SAHSA: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Stearoyl-12-hydroxystearic acid (12-SAHSA) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous molecules have garnered significant scientific interest due to their potential therapeutic applications, particularly in the realms of metabolic disease and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for assessing its impact on key signaling pathways are also presented.

Chemical Structure and Properties

This compound is an ester formed from the condensation of two molecules of stearic acid, where one has been hydroxylated at the 12th carbon position. The formal chemical name is 12-[(1-oxooctadecyl)oxy]-octadecanoic acid.[1][2]

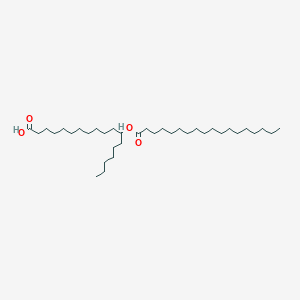

2D Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its constituent fatty acids.

| Property | This compound | 12-Hydroxystearic Acid (12-HSA) | Stearic Acid |

| CAS Number | 51350-61-9[1][2] | 106-14-9 | 57-11-4 |

| Molecular Formula | C₃₆H₇₀O₄[1][2] | C₁₈H₃₆O₃ | C₁₈H₃₆O₂ |

| Molecular Weight | 566.9 g/mol [1][2] | 300.48 g/mol | 284.48 g/mol |

| Melting Point | Not available | 74-76 °C[3] | 69.3 °C |

| Boiling Point | Not available | 180 °C[3] | 361 °C |

| Solubility | Soluble in methyl acetate (B1210297), DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (20 mg/ml).[1] | Soluble in ether, alcohol, and chloroform. Insoluble in water.[3] | Soluble in alcohol, ether, acetone, chloroform. Insoluble in water. |

| Appearance | A solution in methyl acetate.[2] | Waxy, cream-colored flakes or powder.[3][4] | White, waxy solid. |

Biological Activity and Signaling Pathways

FAHFAs, including molecules structurally related to this compound, have demonstrated anti-inflammatory and anti-diabetic properties. A key mechanism of action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these lipids can reduce the production of inflammatory mediators.

NF-κB Signaling Pathway and Putative Inhibition by this compound

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 12-hydroxystearic acid and stearic acid using an acid catalyst.

Materials:

-

12-Hydroxystearic acid (12-HSA)

-

Stearic acid

-

Toluene (B28343) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 12-hydroxystearic acid (1 equivalent) and stearic acid (1.1 equivalents).

-

Add anhydrous toluene to dissolve the reactants (approximately 10 mL per gram of 12-HSA).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

In Vitro NF-κB Activation Assay

This protocol outlines a general workflow for assessing the effect of this compound on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay kit (e.g., ELISA-based)

-

Multi-well cell culture plates

Experimental Workflow:

Caption: Experimental workflow for NF-κB activation assay.

Procedure:

-

Cell Culture: Plate RAW 264.7 cells in appropriate multi-well plates and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with a known inflammatory stimulus, such as LPS (e.g., 100 ng/mL), for a defined time (e.g., 30-60 minutes).

-

Nuclear Extraction: Following stimulation, wash the cells with cold PBS and perform nuclear extraction according to the manufacturer's protocol of the chosen kit.

-

NF-κB p65 Assay: Quantify the amount of activated NF-κB p65 in the nuclear extracts using a commercially available transcription factor assay kit.

-

Data Analysis: Compare the levels of nuclear p65 in the this compound-treated groups to the vehicle-treated and unstimulated controls to determine the inhibitory effect of this compound on NF-κB activation.

Conclusion

This compound is a promising bioactive lipid with a chemical structure that lends itself to potential anti-inflammatory and metabolic regulatory functions. The provided data and protocols offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related FAHFA molecules. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its pharmacological profile.

References

12-Oleoyloxystearic Acid (12-OAHSA): A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oleoyloxystearic acid (12-OAHSA) is a bioactive lipid belonging to the recently discovered class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Identified as a natural component of dietary sources such as olive oil, 12-OAHSA has emerged as a molecule of significant interest due to its potent anti-inflammatory and insulin-sensitizing properties.[3][4] Preclinical studies demonstrate its ability to mitigate obesity-induced adipose tissue inflammation and improve glucose homeostasis, independent of body weight changes.[3][5] The primary mechanism of action involves the suppression of the pro-inflammatory NF-κB signaling pathway in immune cells, particularly macrophages.[1][4] This technical guide provides a comprehensive overview of the discovery of 12-OAHSA, its biological functions, the signaling pathways it modulates, and detailed experimental protocols used in its characterization, positioning it as a promising therapeutic candidate for metabolic and inflammatory diseases.

Discovery and History

The discovery of 12-OAHSA is intrinsically linked to the identification of the broader FAHFA lipid class in 2014.[6][7] Researchers identified this novel family of endogenous mammalian lipids, which includes palmitic acid hydroxy stearic acids (PAHSAs), and noted their anti-diabetic and anti-inflammatory effects.[6] FAHFAs are characterized by an ester bond linking a fatty acid to a hydroxy fatty acid.[8] Subsequent research expanded the known members of this family, identifying hundreds of regioisomers in various tissues and even in common foods.[8]

12-OAHSA, an oleic acid ester of 12-hydroxystearic acid, was specifically identified as a significant component of olive oil.[3][4] A study utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) analyzed various dietary oils and found the highest concentrations of total OAHSAs, including 12-OAHSA, in olive oil.[3] This discovery connected a key component of the Mediterranean diet, long associated with metabolic benefits, to a specific bioactive lipid with therapeutic potential.[2]

Core Biological Functions and Mechanism of Action

The principal biological activities of 12-OAHSA are its anti-inflammatory effects and its ability to improve glucose homeostasis.[1][5]

Anti-Inflammatory Effects

12-OAHSA exerts potent anti-inflammatory activity primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[1][3] In chronic metabolic diseases like obesity, adipose tissue becomes infiltrated with pro-inflammatory immune cells.[2] 12-OAHSA has been shown to reduce the accumulation of CD11c+ macrophages and both CD4+ and CD8+ T lymphocytes in the adipose tissue of obese mice.[3][4] By inhibiting the NF-κB pathway, 12-OAHSA decreases the expression of pro-inflammatory cytokine genes while markedly increasing the expression of the anti-inflammatory cytokine IL-10.[1][3]

Improvement of Glucose Homeostasis

Administration of 12-OAHSA to obese mouse models significantly improves glucose tolerance and insulin (B600854) sensitivity.[3][5] Notably, these improvements occur without corresponding changes in body weight, suggesting a direct impact on metabolic pathways rather than an effect secondary to weight loss.[1][5] This enhancement of systemic insulin sensitivity is believed to be largely a consequence of the reduced adipose tissue inflammation, which is a known driver of insulin resistance.[2]

Signaling Pathways

NF-κB Pathway Inhibition

The most clearly defined signaling pathway modulated by 12-OAHSA is the canonical NF-κB pathway.[1][3] In macrophages, inflammatory stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the transcription of numerous pro-inflammatory genes. 12-OAHSA inhibits this LPS-induced inflammatory response, preventing the downstream production of inflammatory mediators.[3][4]

Caption: 12-OAHSA inhibits the activation of the IKK complex, preventing NF-κB translocation.

Potential GPR120 Involvement

While the direct cell surface receptor for 12-OAHSA has not yet been definitively identified, related FAHFAs are known to signal through G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4).[1][6] GPR120 activation is known to mediate anti-inflammatory effects.[2][9] It is plausible that 12-OAHSA exerts its effects, at least in part, by acting as a ligand for GPR120, which can subsequently inhibit inflammatory signaling.[2][5] Further research is required to confirm this interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Endogenous Synthesis of 12-Stearoyl-Hydroxystearic Acid (12-SAHSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Stearoyl-hydroxystearic acid (12-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have emerged as significant endogenous signaling molecules with anti-inflammatory and insulin-sensitizing properties. Understanding the endogenous synthesis of this compound is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visual representations of the synthetic and signaling pathways to facilitate a deeper understanding of this compound metabolism.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid. This compound is a specific FAHFA composed of stearic acid esterified to the 12-hydroxyl group of 12-hydroxystearic acid. Endogenous levels of FAHFAs are found to be altered in metabolic diseases such as type 2 diabetes, highlighting their potential as both biomarkers and therapeutic targets. This guide focuses on the endogenous synthesis of this compound, a process involving a multi-step enzymatic cascade.

The Endogenous Biosynthetic Pathway of this compound

The endogenous synthesis of this compound is a multi-stage process that can be conceptually divided into three key phases:

-

Synthesis of Stearic Acid: The de novo synthesis of the C18:0 saturated fatty acid, stearic acid.

-

Synthesis of 12-Hydroxystearic Acid: The hydroxylation of stearic acid to form 12-hydroxystearic acid.

-

Esterification: The final condensation of stearic acid and 12-hydroxystearic acid to form this compound.

The following diagram provides a high-level overview of the complete proposed biosynthetic pathway.

Synthesis of Stearic Acid

The synthesis of stearic acid occurs in the cytoplasm via the well-established fatty acid synthesis pathway.

-

Step 1: Carboxylation of Acetyl-CoA. The pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA. This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.

-

Step 2: Fatty Acid Elongation. The subsequent elongation of the fatty acid chain is carried out by the multifunctional enzyme Fatty Acid Synthase (FAS) . FAS catalyzes a series of condensation, reduction, dehydration, and further reduction reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain. The process continues until a 16-carbon fatty acid, palmitic acid, is formed. Palmitic acid can then be further elongated to stearic acid (C18:0) by elongases.

Synthesis of 12-Hydroxystearic Acid

The formation of 12-hydroxystearic acid is a critical and less well-understood step in the pathway. Evidence points to two potential routes for the hydroxylation of fatty acids in mammals.

-

Route 1: Cytochrome P450-mediated Hydroxylation. Members of the cytochrome P450 family 4 (CYP4) are known to be fatty acid ω- and (ω-1)-hydroxylases. These enzymes can introduce a hydroxyl group at or near the terminal methyl end of a fatty acid. While their primary substrates may vary, they represent a plausible enzymatic mechanism for the direct hydroxylation of stearic acid to form 12-hydroxystearic acid.

-

Route 2: Reduction of Peroxidized Lipids. An alternative pathway involves the non-enzymatic peroxidation of fatty acids within phospholipids, followed by enzymatic reduction. Enzymes such as Peroxiredoxin-6 (PRDX6) and Glutathione Peroxidase 4 (GPX4) possess the ability to reduce lipid hydroperoxides to their corresponding hydroxy derivatives. This pathway could generate 12-hydroxystearic acid from peroxidized stearic acid residues in cell membranes.

Esterification to form this compound

The final step in this compound synthesis is the esterification of 12-hydroxystearic acid with stearic acid.

-

Adipose Triglyceride Lipase (B570770) (ATGL)-mediated Transacylation. The key enzyme identified in this step is Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2). In addition to its canonical role in triglyceride hydrolysis, ATGL possesses a transacylase activity. This activity allows it to transfer a fatty acyl chain from a triglyceride to the hydroxyl group of a hydroxy fatty acid, such as 12-hydroxystearic acid, to form the FAHFA.[1][2][3]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. It is important to note that a complete set of kinetic parameters for the entire pathway is not yet available, and the presented data is derived from studies on individual enzymes, which may have been conducted under varying experimental conditions.

Table 1: Kinetic Parameters of Enzymes in Stearic Acid Synthesis

| Enzyme | Substrate | Km | Vmax or kcat | Organism/Tissue | Reference |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 20-100 µM | - | Rat Liver | [4][5] |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | 5-10 µM | ~82 nmol/min/mg | Rat Mammary Gland | [6] |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | 2-5 µM | ~65 nmol/min/mg | Rat Liver | [6] |

Table 2: Kinetic Parameters of Enzymes in 12-Hydroxystearic Acid and this compound Synthesis

| Enzyme | Substrate | Km | Vmax or kcat | Organism/Tissue | Reference |

| CYP4A11 | Lauric Acid | 4.7 µM | 7 min-1 | Human | [7] |

| Glutathione Peroxidase 4 (GPX4) | Peroxynitrite | - | 2.0 x 106 M-1s-1 (kapp) | Bovine Erythrocytes | [8] |

| ATGL (Transacylase activity) | - | - | - | Mouse Adipose Tissue | [1] |

Note: Kinetic data for the transacylase activity of ATGL with 12-hydroxystearic acid and stearoyl-CoA from a triglyceride donor are not yet fully characterized and reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound endogenous synthesis.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Lipid Extraction:

- Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

- To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled this compound) to correct for extraction losses.

- Perform lipid extraction using a modified Bligh-Dyer or Folch method. A common procedure involves the addition of a 2:1 (v/v) mixture of chloroform:methanol (B129727).

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

- Dry the lipid extract under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment (Optional but Recommended):

- Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

- Condition a silica-based SPE cartridge with the same solvent.

- Load the sample onto the cartridge.

- Wash the cartridge with a non-polar solvent to remove neutral lipids.

- Elute the FAHFA fraction with a more polar solvent mixture (e.g., diethyl ether containing a small percentage of acetic acid).

- Dry the eluted fraction under nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the final dried extract in a suitable solvent for reverse-phase chromatography (e.g., methanol).

- Inject the sample onto a C18 reverse-phase LC column.

- Use an isocratic or gradient elution with a mobile phase typically consisting of methanol and water containing an additive such as ammonium (B1175870) acetate (B1210297) to improve ionization.

- Perform mass spectrometry in negative ion mode using electrospray ionization (ESI).

- Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

- Integrate the peak areas for the this compound and internal standard transitions.

- Calculate the ratio of the this compound peak area to the internal standard peak area.

- Quantify the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known amounts of this compound.

// Nodes

Sample [label="Biological Sample\n(Plasma, Tissue)"];

Spike [label="Spike with\nInternal Standard"];

Extract [label="Lipid Extraction\n(e.g., Bligh-Dyer)"];

Dry1 [label="Dry Down"];

SPE [label="Solid-Phase Extraction\n(Enrichment)"];

Dry2 [label="Dry Down"];

Reconstitute [label="Reconstitute in\nMethanol"];

LCMS [label="LC-MS/MS Analysis\n(MRM Mode)"];

Data [label="Data Analysis and\nQuantification"];

// Edges

Sample -> Spike;

Spike -> Extract;

Extract -> Dry1;

Dry1 -> SPE;

SPE -> Dry2;

Dry2 -> Reconstitute;

Reconstitute -> LCMS;

LCMS -> Data;

}

In Vitro ATGL Transacylase Activity Assay for FAHFA Synthesis

This protocol is designed to measure the ability of ATGL to synthesize FAHFAs from a hydroxy fatty acid and a triglyceride donor.[9]

1. Reagents and Buffers:

- Purified recombinant ATGL and its coactivator CGI-58.

- Substrate emulsion: Prepare a mixture of a triglyceride (e.g., triolein), a hydroxy fatty acid (e.g., 12-hydroxystearic acid), and a phospholipid (e.g., phosphatidylcholine) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing fatty acid-free BSA. Emulsify by sonication.

- Reaction buffer: Potassium phosphate buffer (pH 7.0).

- Stop solution: A mixture of methanol, chloroform, and a small amount of acetic acid.

- Internal standard for LC-MS analysis.

2. Assay Procedure:

- Pre-incubate the purified ATGL with CGI-58 in the reaction buffer at 37°C for a short period to allow for complex formation.

- Initiate the reaction by adding the substrate emulsion to the enzyme mixture.

- Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

- Terminate the reaction by adding the cold stop solution.

- Add the internal standard.

- Vortex and centrifuge to separate the phases.

- Collect the lower organic phase.

- Dry the organic phase under nitrogen.

3. Product Analysis:

- Analyze the dried extract for the formation of the specific FAHFA (e.g., this compound) using the LC-MS/MS method described in Protocol 4.1.

4. Controls:

- Include a no-enzyme control to account for any non-enzymatic esterification.

- Include a control with a catalytically inactive mutant of ATGL to confirm that the observed activity is due to the enzyme.

- Include a control without the hydroxy fatty acid substrate to measure the background lipase activity of ATGL.

// Nodes

Enzyme [label="Purified ATGL + CGI-58"];

Substrate [label="Substrate Emulsion\n(Triglyceride + 12-HSA)"];

Incubate [label="Incubate at 37°C"];

Stop [label="Terminate Reaction\n(Stop Solution)"];

Extract [label="Lipid Extraction"];

Analyze [label="LC-MS/MS Analysis\n(Quantify this compound)"];

// Edges

{Enzyme, Substrate} -> Incubate;

Incubate -> Stop;

Stop -> Extract;

Extract -> Analyze;

}

Signaling Pathways of this compound/12-OAHSA

While the primary focus of this guide is on the synthesis of this compound, it is important to briefly mention its known signaling activities, which are often studied using the closely related and more readily available 12-OAHSA (12-Oleoyl-hydroxystearic acid). FAHFAs, including 12-OAHSA, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Upon an inflammatory stimulus, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 12-OAHSA has been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Conclusion and Future Directions

The endogenous synthesis of this compound is a complex enzymatic process involving multiple cellular compartments and enzymatic activities. While the key enzymes in the pathway have been identified, further research is needed to fully elucidate the regulatory mechanisms, substrate specificities, and kinetic parameters of each step. The development of robust in vitro reconstitution systems for the entire pathway will be crucial for detailed mechanistic studies and for the screening of potential modulators. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

Future research should focus on:

-

Elucidating the specific cytochrome P450 isoforms responsible for 12-hydroxylation of stearic acid in different tissues.

-

Characterizing the kinetic parameters of ATGL's transacylase activity with relevant physiological substrates.

-

Investigating the regulatory mechanisms that control the flux through the this compound biosynthetic pathway in response to different physiological and pathological stimuli.

-

Developing specific and potent inhibitors or activators of the key enzymes in the pathway to modulate endogenous this compound levels for therapeutic benefit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression and Kinetic Characterization of the Carboxyltransferase Component of Acetyl-CoA Carboxylase* | Semantic Scholar [semanticscholar.org]

- 5. Overexpression and kinetic characterization of the carboxyltransferase component of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medsciencegroup.com [medsciencegroup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Physiological Role of 12-Stearoyl-12-Hydroxystearic Acid (12-SAHSA) in Mammals: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Stearoyl-12-hydroxystearic acid (12-SAHSA) is a member of the growing class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). This technical guide provides a comprehensive overview of the physiological role of this compound and related FAHFAs in mammals. While specific quantitative data for this compound is still emerging, this document consolidates the current understanding of its mechanism of action, primarily through the G protein-coupled receptor 120 (GPR120), and its significant roles in modulating metabolic and inflammatory pathways. Detailed experimental protocols for the characterization of this compound's biological activities, structured tables of quantitative data for related GPR120 agonists, and diagrams of key signaling and experimental workflows are presented to facilitate further research and drug development in this promising area.

Introduction to this compound and the FAHFA Lipid Family

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological activities.[1][2] They are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. The structural diversity within this lipid family, arising from different combinations of fatty acids and hydroxy fatty acids and the position of the ester linkage, contributes to their varied physiological functions.[3][4]

This compound is a specific branched-chain FAHFA, consisting of stearic acid esterified to the hydroxyl group of 12-hydroxystearic acid. While much of the initial research on FAHFAs has focused on palmitic acid esters of hydroxy stearic acids (PAHSAs), the fundamental roles of these lipids in cellular signaling are believed to be conserved across the class.[2] Emerging evidence points to the therapeutic potential of FAHFAs in metabolic disorders such as type 2 diabetes and in inflammatory conditions.[3]

Mechanism of Action: GPR120 Signaling

The physiological effects of this compound and other long-chain FAHFAs are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][4] GPR120 is expressed in various tissues, including adipose tissue, immune cells (macrophages), and the intestine.[5][6] Its activation by ligands like FAHFAs initiates distinct signaling cascades in different cell types, leading to anti-inflammatory and insulin-sensitizing effects.

Anti-Inflammatory Signaling Pathway

In immune cells such as macrophages, GPR120 activation by FAHFAs triggers a potent anti-inflammatory response. This pathway is Gαq-independent and relies on the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and interrupts the pro-inflammatory cascade by preventing the association of TAK1 and TAB1, which is a critical step in the activation of the NF-κB and JNK signaling pathways. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

Insulin (B600854) Sensitizing Signaling Pathway

In adipocytes, GPR120 activation by FAHFAs enhances insulin-stimulated glucose uptake. This is mediated through a Gαq-coupled pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting the translocation of the GLUT4 glucose transporter to the cell membrane, thereby increasing glucose uptake.[4][6]

Physiological Roles of this compound in Mammals

Regulation of Inflammation

Chronic low-grade inflammation is a key contributor to the pathophysiology of many metabolic diseases, including obesity and type 2 diabetes. By activating GPR120 in macrophages, this compound and other FAHFAs can suppress inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[4][5] This anti-inflammatory action is crucial for maintaining metabolic homeostasis.

Enhancement of Insulin Sensitivity

Insulin resistance, a condition where cells fail to respond normally to insulin, is a hallmark of type 2 diabetes. FAHFAs, likely including this compound, improve insulin sensitivity by promoting glucose uptake in adipocytes through GPR120 activation.[4][6] This leads to better glycemic control. Furthermore, GPR120 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][3]

Potential Role in Skin Innate Immunity

Recent studies have indicated that 12-hydroxystearic acid (12-HSA), the precursor of this compound, can upregulate the expression of antimicrobial peptides (AMPs) in skin keratinocytes.[7][8] This suggests a potential role for this compound in enhancing the skin's innate immune barrier, protecting against pathogens. This represents a novel area of investigation for the physiological functions of this class of lipids.

Quantitative Data for GPR120 Agonists

While specific quantitative data for this compound is not yet widely available in the literature, the following table summarizes the potency (EC50/IC50) of other endogenous and synthetic GPR120 agonists. This data provides a valuable reference for the expected activity range of this compound.

| Agonist | Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Reference(s) |

| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [5][9] |

| EPA (Eicosapentaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [9] |

| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | Not Specified | [9] |

| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization | [9] |

| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [9][10] |

| Compound A (GPR120-IN-1) | Synthetic | Selective GPR120 | ~0.35 µM | Human and mouse GPR120 expressing cells | β-arrestin-2 Recruitment | [9][11] |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying the anti-inflammatory and insulin-sensitizing effects of lipids and can be applied to the investigation of this compound.

In Vitro Assessment of Anti-Inflammatory Activity

This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokine expression in a macrophage cell line.

-

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Materials:

-

This compound

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

-

Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for qRT-PCR) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO, 6 hours for gene expression). Include an unstimulated control group.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

-

Quantify using a sodium nitrite standard curve.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the cells using TRIzol.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for TNF-α, IL-6, and the housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

References

- 1. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molnova.com:443 [molnova.com:443]

In-Depth Technical Guide on the Mechanism of Action of 12-SAHSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-SAHSA (12-hydroxystearic acid-serine amide) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties. This technical guide delineates the current understanding of the molecular mechanisms through which this compound exerts its therapeutic effects. The primary modes of action involve the activation of G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to the downstream inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of the signaling cascades, quantitative data on related compounds, detailed experimental protocols for studying these pathways, and visual representations of the molecular interactions and experimental workflows.

Core Signaling Pathways

The biological activities of this compound are primarily mediated through two key receptors: GPR120 and PPARγ. Activation of these receptors initiates a cascade of intracellular events that culminate in the attenuation of inflammatory responses and enhancement of insulin (B600854) sensitivity.

GPR120 Activation and Downstream Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor that is activated by long-chain fatty acids. Upon binding of this compound, GPR120 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, particularly Gαq/11. This initiates a signaling cascade that includes:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC, which in turn phosphorylates a variety of downstream targets.

-

β-Arrestin 2 Recruitment and NF-κB Inhibition: GPR120 activation also promotes the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can interact with and inhibit TAK1 (TGF-β-activated kinase 1), a key upstream kinase in the NF-κB signaling pathway. This prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

PPARγ Activation and Gene Regulation

PPARγ is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Hydroxy fatty acids have been shown to act as agonists for PPARs.[1] While direct binding and activation of PPARγ by this compound is an area of ongoing research, related hydroxy fatty acids are known to activate this receptor.[1] The proposed mechanism involves:

-

Ligand Binding and Heterodimerization: this compound or its metabolites may enter the cell and bind to the ligand-binding domain of PPARγ. This induces a conformational change that promotes the heterodimerization of PPARγ with the retinoid X receptor (RXR).

-

PPRE Binding and Transcriptional Regulation: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Anti-inflammatory Gene Expression: This binding event recruits coactivators and leads to the increased transcription of genes with anti-inflammatory properties. Conversely, activated PPARγ can also transrepress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB.

Quantitative Data

While specific quantitative data for the binding affinity and potency of this compound on its molecular targets are not extensively available in the public domain, data for structurally related compounds and synthetic agonists provide valuable insights into the expected range of activity.

| Compound Class | Target | Assay Type | Parameter | Value | Reference |

| Synthetic GPR120 Agonist (Compound A) | GPR120 | β-arrestin 2 Recruitment | EC50 | ~0.35 µM | [2] |

| Omega-3 Fatty Acids (DHA, EPA) | GPR120 | SRE-luc Reporter | EC50 | 1 - 10 µM | [3] |

| Curcumin Analogue (BAT3) | NF-κB | Reporter Gene Assay | IC50 | ~6 µM | [4] |

| Curcumin Analogue (BAT8) | NF-κB | Reporter Gene Assay | IC50 | ~15 µM | [4] |

| Curcumin Analogue (BAT1) | NF-κB | Reporter Gene Assay | IC50 | ~24 µM | [4] |

| Rosiglitazone | PPARγ | Reporter Gene Assay | EC50 | 225 nM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

GPR120 Activation Assay (Calcium Mobilization)

This protocol measures the activation of GPR120 by monitoring changes in intracellular calcium levels.

-

Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with the buffer. A baseline fluorescence reading is taken. This compound, diluted to various concentrations in the assay buffer, is then added to the wells.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Data Analysis: The increase in fluorescence intensity over baseline is calculated and plotted against the concentration of this compound to determine the EC50 value.

PPARγ Transactivation Assay (Luciferase Reporter)

This assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured in DMEM with 10% FBS. Cells are transiently co-transfected with three plasmids: a PPARγ expression vector, a luciferase reporter vector containing PPREs upstream of the luciferase gene, and a Renilla luciferase vector for normalization.

-

Cell Plating and Treatment: Transfected cells are seeded into 96-well plates. After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Lysis and Luciferase Measurement: After 18-24 hours of incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity is calculated relative to the vehicle-treated control and plotted against the concentration of this compound to determine the EC50 value.

NF-κB Inhibition Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit the activation of the NF-κB pathway, typically induced by an inflammatory stimulus like lipopolysaccharide (LPS).

-

Cell Culture and Transfection: A macrophage-like cell line (e.g., RAW 264.7) is co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase normalization vector.

-

Cell Plating and Pre-treatment: Transfected cells are seeded into 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lysis and Luciferase Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The normalized luciferase activity is calculated. The percentage of inhibition of LPS-induced NF-κB activation is determined for each concentration of this compound, and the IC50 value is calculated.

Visualizations

Signaling Pathways

Caption: GPR120 signaling cascade initiated by this compound.

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflows

Caption: Workflow for GPR120 Calcium Mobilization Assay.

Caption: Workflow for NF-κB Inhibition Luciferase Reporter Assay.

Conclusion

This compound represents a promising therapeutic agent for inflammatory and metabolic disorders. Its mechanism of action, centered on the activation of GPR120 and PPARγ and the subsequent inhibition of NF-κB signaling, provides a multi-faceted approach to disease modulation. Further research is warranted to fully elucidate the quantitative aspects of this compound's interactions with its molecular targets and to translate these findings into clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for scientists and researchers to advance the understanding and development of this compound and other FAHFA-based therapeutics.

References

- 1. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interpriseusa.com [interpriseusa.com]

- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

The Biological Functions of FAHFAs: A Deep Dive into 12-SAHSA and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic promise, particularly in the realms of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the biological functions of FAHFAs, with a specific focus on 12-stearic acid-hydroxy-stearic acid (12-SAHSA). We delve into the core mechanisms of action, including receptor-mediated signaling, and present available quantitative data on their biological effects. Furthermore, this guide details key experimental protocols for the study of these molecules and provides visual representations of critical signaling pathways and experimental workflows to aid in research and development. While specific quantitative data for this compound is emerging, this guide leverages data from closely related FAHFA family members to provide a robust comparative framework.

Introduction to FAHFAs

First identified in 2014, FAHFAs are a unique class of lipids characterized by an ester bond between a fatty acid and a hydroxylated fatty acid. The nomenclature designates the fatty acid, the position of the hydroxyl group on the hydroxy fatty acid, and the hydroxy fatty acid itself. For instance, this compound is composed of stearic acid esterified to the 12-hydroxyl group of another stearic acid molecule.

Levels of certain FAHFAs have been shown to correlate with insulin (B600854) sensitivity. Reduced levels of FAHFAs are observed in the serum and adipose tissue of insulin-resistant humans, suggesting a potential role in the pathophysiology of type 2 diabetes. Conversely, administration of FAHFAs in preclinical models has demonstrated improvements in glucose tolerance and a reduction in inflammation, highlighting their therapeutic potential.

Core Biological Functions of FAHFAs

FAHFAs, including this compound, exert a range of beneficial biological effects, primarily centered on metabolic regulation and anti-inflammatory responses.

Metabolic Regulation

-

Enhanced Insulin Sensitivity and Glucose Uptake: FAHFAs have been shown to improve insulin sensitivity and promote glucose uptake into adipocytes and other tissues. This action is mediated, in part, through the activation of G-protein coupled receptor 120 (GPR120).

-

Stimulation of Insulin Secretion: Certain FAHFAs can potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells through the activation of GPR40 (also known as FFAR1).

-

GLP-1 Secretion: FAHFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, from enteroendocrine L-cells.

Anti-inflammatory Effects

FAHFAs exhibit potent anti-inflammatory properties. They can attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophages. This anti-inflammatory signaling is also mediated through the GPR120 receptor, which can engage β-arrestin-2 to inhibit inflammatory cascades.

Signaling Pathways

The biological effects of FAHFAs are primarily transduced through two key G-protein coupled receptors: GPR120 and GPR40.

GPR120 Signaling

GPR120 is a receptor for medium and long-chain fatty acids and plays a crucial role in mediating the metabolic and anti-inflammatory effects of FAHFAs. Upon activation by FAHFAs, GPR120 can signal through two main pathways:

-

Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, contributing to enhanced glucose uptake.

-

β-Arrestin 2 Pathway: The anti-inflammatory effects of FAHFAs are largely mediated through the recruitment of β-arrestin 2 to the activated GPR120. This interaction inhibits downstream inflammatory signaling pathways, such as the NF-κB pathway.[1]

GPR40 Signaling

GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by FAHFAs leads to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1. The primary signaling mechanism involves the Gαq/11 pathway, similar to GPR120, leading to increased intracellular calcium which triggers the exocytosis of insulin- and GLP-1-containing granules.

Quantitative Data on FAHFA Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for closely related FAHFAs and other GPR120/GPR40 agonists to provide a comparative context for their potency.

Table 1: Potency of FAHFAs and Other Agonists on GPR120 and GPR40

| Compound | Target Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| 9-PAHSA | GPR120 | Calcium Flux | Not Specified | ~19 µM (IC50) | [2] |

| TUG-891 (Synthetic) | GPR120 | Calcium Flux | hGPR120-CHO | ~43.7 nM (EC50) | [2] |

| GW9508 (Synthetic) | GPR120 / GPR40 | Calcium Mobilization | HEK-293 | ~2.2 - 3.4 µM (EC50) | [2] |

| Docosahexaenoic Acid (DHA) | GPR120 | SRE-luc Reporter | Not Specified | 1 - 10 µM (EC50) | [2] |

| Eicosapentaenoic Acid (EPA) | GPR120 | SRE-luc Reporter | Not Specified | 1 - 10 µM (EC50) | [2] |

| Compound A (Synthetic) | GPR120 | β-arrestin-2 Recruitment | hGPR120-expressing cells | ~0.35 µM (EC50) | [3] |

| TAK-875 (Synthetic) | GPR40 | Receptor Activation | Not Specified | 72 nM (EC50) | [4] |

Table 2: In Vivo Effects of FAHFA Administration in Mice

| FAHFA | Mouse Model | Treatment Duration | Key Findings | Reference |

| 9-PAHSA | High-Fat Diet-fed | 15-18 weeks | Improved insulin sensitivity and glucose tolerance; reduced adipose tissue inflammation. | [5] |

| 5- and 9-PAHSA | Chow-fed | Up to 18 weeks | Improved insulin sensitivity and glucose tolerance; augmented insulin and GLP-1 secretion. | [5] |

Detailed Experimental Protocols

Extraction and Quantification of FAHFAs from Adipose Tissue

This protocol describes a modified Bligh-Dyer method followed by solid-phase extraction (SPE) for the enrichment of FAHFAs prior to LC-MS/MS analysis.

Methodology:

-

Homogenization: Homogenize ~100-150 mg of frozen adipose tissue in a mixture of chloroform, methanol, and phosphate-buffered saline (PBS) (typically in a 2:1:0.8 v/v/v ratio).

-

Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases.

-

Lipid Extraction: Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with hexane.

-

Load the dried lipid extract reconstituted in a small volume of chloroform.

-

Wash with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids.

-

Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).

-

-

LC-MS/MS Analysis: Dry the FAHFA fraction, reconstitute in a suitable solvent (e.g., methanol), and analyze using a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 column for separation and multiple reaction monitoring (MRM) for quantification against a labeled internal standard.

In Vitro GPR120/GPR40 Activation Assay (Calcium Flux)

This assay measures the ability of a compound to activate GPR120 or GPR40 by detecting changes in intracellular calcium levels.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR120 or GPR40.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the effect of a compound on glucose disposal in a living organism.

Methodology:

-

Animal Acclimatization and Fasting: Acclimatize mice to handling and fast them for 6 hours with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle via oral gavage or intraperitoneal injection at a predetermined time before the glucose challenge.

-

Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.

Conclusion and Future Directions

FAHFAs, including this compound, represent a promising new class of endogenous lipids with significant potential for the treatment of metabolic and inflammatory diseases. Their ability to improve insulin sensitivity, stimulate insulin and GLP-1 secretion, and exert potent anti-inflammatory effects through the activation of GPR120 and GPR40 makes them attractive therapeutic targets.

While research on this lipid class is rapidly advancing, further studies are needed to fully elucidate the specific biological functions and quantitative potency of individual FAHFA isomers like this compound. The development of more selective synthetic agonists for GPR120 and GPR40 will also be crucial for dissecting their distinct signaling pathways and for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of these fascinating molecules and harness their therapeutic potential.

References

- 1. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Hydroxylated Fatty Acids in Inflammation: Focus on 12-(S)-HETE and 12-HSA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "12-SAHSA" does not correspond to a standardly recognized molecule in the scientific literature concerning inflammation. This guide focuses on two closely related and extensively researched hydroxylated fatty acids: 12-(S)-hydroxyeicosatetraenoic acid (12-(S)-HETE) and 12-hydroxystearic acid (12-HSA), which are likely the subject of interest.

Introduction: Hydroxylated Fatty Acids as Inflammatory Mediators

Hydroxylated fatty acids are critical lipid mediators involved in a wide array of pathophysiological processes, including inflammation. These molecules, derived from the oxygenation of polyunsaturated fatty acids, can act as signaling molecules that modulate cellular responses. This guide provides a detailed overview of the pro-inflammatory lipid mediator 12-(S)-HETE and the emerging anti-inflammatory properties of 12-HSA. We will delve into their mechanisms of action, associated signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate their functions.

12-(S)-Hydroxyeicosatetraenoic Acid (12-(S)-HETE): A Pro-Inflammatory Mediator

12-(S)-HETE is a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme. It is increasingly recognized for its role in promoting inflammation and neuropathic pain.

Mechanism of Action: GPR31 Activation

The primary mechanism of action for 12-(S)-HETE is its function as a high-affinity ligand for the G protein-coupled receptor 31 (GPR31), which is now often referred to as the 12-(S)-HETE receptor (12-HETER).[1][2] GPR31 is a Gαi protein-coupled receptor, and its activation by 12-(S)-HETE initiates a cascade of downstream signaling events that contribute to inflammatory responses.[3] The expression of Gpr31 has been found to increase in the dorsal horn of the spinal cord in animal models of traumatic nerve injury-induced neuropathic pain, highlighting its relevance in pain and inflammation.[3]

Signaling Pathways of 12-(S)-HETE

Upon binding of 12-(S)-HETE to GPR31, the receptor mediates its effects through several key signaling pathways:

-

MAPK/ERK Pathway: Activation of GPR31 by 12-(S)-HETE leads to the phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2).[1][3] This pathway is a central regulator of cellular processes including inflammation.

-

NF-κB Pathway: The 12-(S)-HETE/GPR31 interaction also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a critical mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

These signaling cascades ultimately contribute to the pro-inflammatory and pro-nociceptive effects observed with elevated 12-(S)-HETE levels.

References

- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 12-SAHSA: Tissue Distribution, Quantification, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-stearic acid-hydroxy stearic acid (12-SAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). This class of lipids has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. Evidence suggests that FAHFAs, including this compound, possess anti-diabetic and anti-inflammatory properties, making them promising targets for drug development. This technical guide provides a comprehensive overview of this compound, focusing on its distribution in various tissues, detailed methodologies for its quantification, and an exploration of its potential signaling pathways.

Data Presentation: this compound Levels in Biological Tissues

Quantitative data on the absolute concentrations of this compound in various human and animal tissues is still emerging in the scientific literature. While the presence of FAHFAs is known to be regulated by tissue type, comprehensive quantitative analyses across a wide range of tissues are not yet widely available. However, existing studies have reported the presence and relative abundance of FAHFAs, including the stearic acid esters of hydroxystearic acids (SAHSAs), in serum and adipose tissue. It has been noted that SAHSA is the most abundant FAHFA found in certain foods associated with anti-inflammatory and beneficial metabolic effects.

As more targeted quantitative lipidomics studies are conducted, it is anticipated that a clearer picture of the tissue-specific distribution and concentration of this compound will emerge. For researchers aiming to quantify this compound in their own samples, the following experimental protocols provide a robust framework.

Experimental Protocols: Quantification of this compound by LC-MS/MS

The accurate quantification of this compound in complex biological matrices requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The following protocol is a comprehensive guide for the extraction and analysis of FAHFAs, which can be specifically tailored for this compound.

1. Lipid Extraction from Tissues

This protocol is suitable for the extraction of lipids from various tissue types, including adipose, liver, and muscle.

-

Materials:

-

Tissue sample (50-100 mg)

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold)

-

Water (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

-

Procedure:

-

To the tissue sample, add the internal standard.

-

Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

-

Add 2 mL of methanol and 4 mL of chloroform to the homogenate.

-

Vortex the mixture vigorously for 10 minutes.

-

Add 1 mL of water and vortex again for 1 minute.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

-

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing interfering lipids and concentrating the FAHFA fraction.

-

Materials:

-

Dried lipid extract from the previous step

-

Silica (B1680970) SPE cartridge (e.g., 500 mg)

-

Ethyl acetate (B1210297)

-

Chloroform

-

-

Procedure:

-

Reconstitute the dried lipid extract in 200 µL of chloroform.

-

Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.

-

Load the reconstituted lipid extract onto the conditioned cartridge.

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elute the FAHFA fraction with 6 mL of ethyl acetate.

-

Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

-

Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other lipid isomers. An example gradient could be:

-

0-2 min: 30% B

-

2-15 min: Ramp to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B for re-equilibration

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized. For this compound (C36H70O4), the precursor ion would be [M-H]⁻ at m/z 581.5. Product ions would result from fragmentation of the ester bond and cleavage of the fatty acid chains.

-

Optimization: Cone voltage and collision energy should be optimized for each MRM transition to maximize signal intensity.

-

Signaling Pathways of this compound

The precise signaling mechanisms of this compound are an active area of research. However, based on the known activities of other long-chain fatty acids and FAHFAs, several key pathways are likely involved.

G-Protein Coupled Receptor (GPCR) Activation

Long-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs). The most prominent of these are GPR40 (also known as FFA1) and GPR120 (also known as FFA4). It is highly probable that this compound exerts at least some of its biological effects through the activation of one or both of these receptors.

Caption: Proposed GPCR signaling pathway for this compound.

Modulation of the NF-κB Signaling Pathway

A key aspect of the anti-inflammatory effects of FAHFAs is their ability to modulate inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. It is plausible that this compound, like other related lipids, can suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from biological tissues.

Caption: Experimental workflow for this compound quantification.

Conclusion

This compound is a promising bioactive lipid with significant potential for therapeutic development. This technical guide provides a foundational understanding of its tissue distribution, detailed protocols for its quantification, and insights into its likely signaling mechanisms. As research in this area continues to expand, a more detailed understanding of the quantitative levels of this compound in various tissues and its precise roles in health and disease will undoubtedly emerge, paving the way for novel therapeutic strategies targeting metabolic and inflammatory disorders.

Genetic Regulation of 12-SAHSA Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis of 12-stearoyl-hydroxystearic acid (12-SAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of bioactive lipids. This compound and other FAHFAs have emerged as promising therapeutic targets due to their anti-inflammatory and insulin-sensitizing properties. Understanding the intricate regulatory networks that control their production is paramount for the development of novel diagnostics and therapeutics for metabolic and inflammatory diseases. This document details the key enzymes and their corresponding genes, the transcriptional regulation of these genes by various signaling pathways and transcription factors, and provides detailed experimental protocols for the quantification of this compound and the investigation of its genetic regulation.

Introduction to this compound

This compound is a branched FAHFA composed of stearic acid esterified to the 12-hydroxyl group of another stearic acid molecule.[1] Like other FAHFAs, this compound has been shown to exert beneficial metabolic effects, including improved glucose homeostasis.[2] The endogenous levels of these lipids are tightly regulated, and dysregulation has been associated with metabolic diseases. This guide focuses on the core genetic components and regulatory pathways that control the synthesis of this compound.

Biosynthesis of this compound: Key Enzymes and Genes

The biosynthesis of this compound is a two-step process involving the hydroxylation of a fatty acid followed by its esterification to another fatty acid.

Step 1: 12-Hydroxylation of Stearic Acid

The initial and likely rate-limiting step is the hydroxylation of stearic acid at the 12th carbon position to form 12-hydroxystearic acid. While the specific enzyme responsible for this reaction has not been definitively identified, evidence points towards the cytochrome P450 (CYP) family of enzymes , particularly the CYP4 family , which are known to catalyze the ω and ω-1 hydroxylation of fatty acids.[3][4] The CYP4A and CYP4F subfamilies are the primary candidates for this activity.[3][5] Specifically, CYP4A11 has been shown to hydroxylate lauric acid (a C12 fatty acid) at the 12-position (ω-hydroxylation), suggesting a potential role in the hydroxylation of longer-chain fatty acids like stearic acid at or near the ω-position.[6][7]

Step 2: Esterification of 12-Hydroxystearic Acid with Stearic Acid

The subsequent esterification of 12-hydroxystearic acid with a molecule of stearoyl-CoA is catalyzed by Adipose Triglyceride Lipase (B570770) (ATGL) , also known as Patatin-like phospholipase domain-containing protein 2 (PNPLA2).[1][6][8] ATGL possesses a crucial transacylase activity , in addition to its well-known lipase function.[9][10][11][12] In this context, ATGL transfers an acyl group from a triglyceride (TG) or diglyceride (DG) to the hydroxyl group of 12-hydroxystearic acid to form this compound.[1][9]

Other Implicated Enzymes:

-